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molecular formula C4H5Cl3Si B8582998 2-Trichlorosilyl-1,3-butadiene CAS No. 93830-51-4

2-Trichlorosilyl-1,3-butadiene

Cat. No. B8582998
M. Wt: 187.52 g/mol
InChI Key: DEMRFFKCHVQCFJ-UHFFFAOYSA-N
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Patent
US04837339

Procedure details

For instance, 2-trichlorosilyl-1,3-butadiene [II-d]and 2-triloweralkoxy silyl-1,3-butadiene [II-a]can be synthesized by reacting 1,4-dichloro-2-butyne [IV]and trichlorosilane [V]in the presence of a platinum type catalyst to obtain 1,4-dichloro-2-(trichloro)silyl-2-butene [VI]is then reacted with Zn in a tetrahydrofuran solvent to prepare 2-(trichloro)silyl-1,3-butadiene[II-d], and further reacting the 2-(trichloro)silyl-1,3-butadiene II-d with a lower alcohol in the presence of a base, such as triethylamine, as shown by the following Formula (C): ##STR14##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
silyl-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][Si:2]([Cl:8])([Cl:7])C(C=C)=C.[SiH3]C=CC=C.[Cl:14][CH2:15][C:16]#[C:17][CH2:18][Cl:19].Cl[SiH](Cl)Cl>[Pt]>[Cl:14][CH2:15][C:16]([Si:2]([Cl:8])([Cl:7])[Cl:1])=[CH:17][CH2:18][Cl:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C(=C)C=C)(Cl)Cl
Step Two
Name
silyl-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH3]C=CC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC#CCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
be synthesized

Outcomes

Product
Name
Type
product
Smiles
ClCC(=CCCl)[Si](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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